molecular formula C11H11FO B2433836 4-Fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one CAS No. 1253791-72-8

4-Fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

Cat. No.: B2433836
CAS No.: 1253791-72-8
M. Wt: 178.206
InChI Key: UCNAMWSRAPAFRG-UHFFFAOYSA-N
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Description

4-Fluoro-6,7,8,9-tetrahydrobenzoannulen-5-one is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a fluorine atom and a tetrahydrobenzoannulene core.

Scientific Research Applications

4-Fluoro-6,7,8,9-tetrahydrobenzoannulen-5-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6,7,8,9-tetrahydrobenzoOne common method involves the bromination of the precursor compound, followed by a substitution reaction to introduce the fluorine atom . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6,7,8,9-tetrahydrobenzoannulen-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 4-Fluoro-6,7,8,9-tetrahydrobenzoannulen-5-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzo annulen-5-one : Similar structure but with a bromine atom instead of a fluorine atom .
  • 2-amino-4-aryl-6,7,8,9-tetrahydrobenzoannulene-1,3-dicarbonitrile : Contains an amino group and aryl substituent .

Uniqueness

4-Fluoro-6,7,8,9-tetrahydrobenzoannulen-5-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-9-6-3-5-8-4-1-2-7-10(13)11(8)9/h3,5-6H,1-2,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNAMWSRAPAFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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